5,5-Dimethyl-2-(2,3,4,5,6-pentadeuteriophenyl)-1,3,2-dioxaborinane
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Overview
Description
5,5-Dimethyl-2-(2,3,4,5,6-pentadeuteriophenyl)-1,3,2-dioxaborinane is a boron-containing organic compound. The presence of deuterium atoms in the phenyl ring makes it a deuterated compound, which can be useful in various scientific applications, including studies involving isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-(2,3,4,5,6-pentadeuteriophenyl)-1,3,2-dioxaborinane typically involves the following steps:
Formation of the Phenyl Ring: The phenyl ring is deuterated using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Formation of the Dioxaborinane Ring: The deuterated phenyl ring is then reacted with 5,5-dimethyl-1,3,2-dioxaborinane under anhydrous conditions to form the final compound. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) at room temperature.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-2-(2,3,4,5,6-pentadeuteriophenyl)-1,3,2-dioxaborinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boron-containing ring into other boron derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Various boron-containing derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
5,5-Dimethyl-2-(2,3,4,5,6-pentadeuteriophenyl)-1,3,2-dioxaborinane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in reactions involving boron chemistry.
Biology: Utilized in isotopic labeling studies to trace metabolic pathways.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-2-(2,3,4,5,6-pentadeuteriophenyl)-1,3,2-dioxaborinane involves its interaction with molecular targets through its boron-containing ring. The boron atom can form reversible covalent bonds with various biomolecules, influencing their activity and function. This interaction can affect molecular pathways involved in cellular processes, making it useful in both research and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: Similar structure but without deuterium atoms.
5,5-Dimethyl-2-(2,3,4,5,6-pentafluorophenyl)-1,3,2-dioxaborinane: Contains fluorine atoms instead of deuterium.
5,5-Dimethyl-2-(2,3,4,5,6-pentachlorophenyl)-1,3,2-dioxaborinane: Contains chlorine atoms instead of deuterium.
Uniqueness
The presence of deuterium atoms in 5,5-Dimethyl-2-(2,3,4,5,6-pentadeuteriophenyl)-1,3,2-dioxaborinane makes it unique compared to its non-deuterated counterparts. Deuterium labeling can provide valuable insights in research applications, particularly in studies involving isotopic effects and tracing molecular pathways.
Properties
Molecular Formula |
C11H15BO2 |
---|---|
Molecular Weight |
195.08 g/mol |
IUPAC Name |
5,5-dimethyl-2-(2,3,4,5,6-pentadeuteriophenyl)-1,3,2-dioxaborinane |
InChI |
InChI=1S/C11H15BO2/c1-11(2)8-13-12(14-9-11)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3/i3D,4D,5D,6D,7D |
InChI Key |
FQMSNYZDFMWLGC-DKFMXDSJSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])B2OCC(CO2)(C)C)[2H])[2H] |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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